molecular formula C10H18N4O5S B12307934 Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

Cat. No.: B12307934
M. Wt: 306.34 g/mol
InChI Key: BOFMGGHHMYAOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring three key substituents:

  • A tert-butyl carboxylate (Boc) group at position 1, providing steric protection and synthetic versatility.
  • An azido group (-N₃) at position 3, enabling applications in click chemistry and bioorthogonal reactions.
  • A methanesulfonyloxy (mesyl, -OSO₂CH₃) group at position 4, a strong electron-withdrawing and leaving group.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, where its mesyl group facilitates nucleophilic substitutions, and the azido group supports modular derivatization .

Properties

IUPAC Name

tert-butyl 3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMGGHHMYAOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features three critical functional groups:

  • A tert-butyl carbamate (Boc) at position 1.
  • An azide at position 3.
  • A methanesulfonyloxy (mesyl) group at position 4.

Retrosynthetically, the compound can be derived from pyrrolidine-3,4-diol through sequential functionalization. The Boc group is typically introduced early to protect the pyrrolidine nitrogen, followed by azide installation and mesylation. Stereochemical outcomes depend on the starting material’s configuration and reaction mechanisms (e.g., SN2 vs. Mitsunobu).

Synthesis of Key Intermediate: tert-Butyl 3-Azido-4-Hydroxypyrrolidine-1-Carboxylate

Starting Material: Pyrrolidine-3,4-Diol Derivatives

The diol precursor is often obtained via:

  • Epoxide ring-opening : Reaction of 6-oxa-3-azabicyclo[3.1.0]hexane with aqueous ammonia or ammonium chloride yields cis-3-amino-4-hydroxypyrrolidine, which is subsequently Boc-protected.
  • Hydroxylation of proline derivatives : Trans-4-hydroxy-L-proline is esterified and Boc-protected before dihydroxylation.
Representative Procedure:
  • Epoxide opening :
    6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (12.1 g, 65.3 mmol)  
    → React with NH4Cl (15 g) and NaN3 (21.4 g) in MeOH/H2O (8:1) at 60°C for 15 h.  
    → Yield: 4.3 g (62%) of 3-amino-4-hydroxypyrrolidine.  
  • Boc protection :
    3-Amino-4-hydroxypyrrolidine (2.93 g, 15.8 mmol)  
    → Treat with Boc2O (14.21 g, 65.1 mmol) in CH2Cl2 at RT for 4 h.  
    → Purify via silica gel chromatography (CH2Cl2/MeOH 95:5).  
    → Yield: 2.95 g (62%) of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate.  

Mesylation of the 4-Hydroxyl Group

The final step involves converting the 4-hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl) :

tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (1 equiv)  
→ Dissolve in CH2Cl2 (0.1 M), add Et3N (1.5 equiv) at 0°C.  
→ Add MsCl (1.2 equiv) dropwise, stir at 0°C→RT for 2 h.  
→ Quench with H2O, extract with CH2Cl2, dry (Na2SO4), and concentrate.  
→ Purify via flash chromatography (hexane/EtOAc 4:1).  
→ Yield: 92–95% of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate.  
Key Analytical Data:
  • 1H NMR (CDCl3) : δ 4.21 (m, 1H, H-4), 3.91 (m, 1H, H-3), 3.76 (m, 2H, H-2/H-5), 3.27 (s, 3H, SO2CH3).
  • IR (KBr) : 2105 cm⁻¹ (N3), 1345/1170 cm⁻¹ (SO2).

Alternative Routes and Comparative Analysis

Direct Displacement of Mesylate with Azide

For racemic synthesis, a two-step sequence from tert-butyl 4-mesyloxy-3-hydroxypyrrolidine-1-carboxylate may be employed:

1. Mesylate 3-OH: React with MsCl/Et3N in CH2Cl2.  
2. SN2 displacement: Treat with NaN3 (3 equiv) in DMF at 80°C for 8 h.  
→ Overall yield: 70–75% (lower stereocontrol).  

Stereochemical Considerations

  • Cis-diols yield cis-azido-mesyl products via Mitsunobu (retention).
  • Trans-diols require inversion steps, often leading to mixtures.

Scalability and Industrial Adaptations

  • Continuous flow systems : Mesylation and azide steps are amenable to flow chemistry, reducing reaction times from hours to minutes.
  • Catalytic Mitsunobu : Replace stoichiometric PPh3/DIAD with catalytic Zn(OTf)2 and PhSiH3 for greener synthesis.

Challenges and Optimization Strategies

Issue Solution Reference
Azide decomposition Use anhydrous solvents and inert atmosphere
Mesylate hydrolysis Avoid aqueous workup; use Et3N as base
Low diastereomeric ratio Chiral HPLC purification post-synthesis

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidines.

    Reduction: Amino derivatives of pyrrolidine.

    Oxidation: Sulfonic acid derivatives

Scientific Research Applications

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be transformed into an amine, which can then interact with various biological targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent at C4 Molecular Formula Molar Mass (g/mol) Key Properties Applications
Target Compound Methanesulfonyloxy C₁₀H₁₈N₄O₅S 306.27 High reactivity (mesyl as leaving group), moderate polarity, synthetic utility Intermediate for nucleophilic substitutions, drug discovery
tert-Butyl 3-azido-4-methoxypyrrolidine-1-carboxylate () Methoxy (-OCH₃) C₁₀H₁₈N₄O₃ 242.27 Lower reactivity, enhanced stability, reduced polarity Stable intermediates, non-reactive scaffolds
tert-Butyl 3-azido-4-(pyridinylmethyl)pyrrolidine-1-carboxylate () Pyridinylmethyl Not Provided* >500 (estimated) Bulky aromatic substituent, improved bioavailability Selective neuronal nitric oxide synthase (nNOS) inhibitors

*The pyridinylmethyl derivative in includes additional substituents (benzyl, Boc-protected amino groups), increasing complexity and molecular weight.

Key Findings from Research

Reactivity :

  • The mesyl group in the target compound enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to the methoxy group, which is electron-donating and inert .
  • The azido group in all three compounds enables click chemistry, but steric hindrance from the pyridinylmethyl group in ’s compound may slow reaction kinetics .

Biological Activity :

  • The pyridinylmethyl substituent in ’s compound improves blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
  • The mesyl group ’s polarity may reduce bioavailability compared to hydrophobic aromatic substituents but offers flexibility for further derivatization .

Synthetic Utility: The target compound’s mesyl group is ideal for sequential functionalization, whereas the methoxy group in ’s compound serves as a stable placeholder . The pyridinylmethyl derivative requires multi-step synthesis (e.g., Mitsunobu reaction), limiting scalability compared to simpler mesyl/methoxy analogues .

Biological Activity

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate (CAS No. 940890-90-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with an azido group and a methanesulfonyloxy moiety, contributing to its unique reactivity and biological profile. The synthesis typically involves the following steps:

  • Protection of the Nitrogen : The piperidine nitrogen is protected using a tert-butyl carbamate.
  • Formation of Methanesulfonyloxy Group : The reaction of (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of triethylamine leads to the formation of the methanesulfonyloxy derivative.
  • Azidation : The introduction of the azido group is achieved through standard azidation techniques, often using sodium azide in an appropriate solvent.

Enzyme Inhibition

The methanesulfonyloxy group may enhance the compound's ability to act as a reversible inhibitor for various enzymes. This is particularly relevant in therapeutic contexts where enzyme modulation can lead to desirable pharmacological effects. Research indicates that compounds with similar functionalities can significantly inhibit enzymes involved in metabolic pathways, thereby influencing disease processes .

Case Studies and Research Findings

Study Findings Implications
Study on Sialidase InhibitorsCompounds with similar structures exhibited varying degrees of inhibition against influenza A and B sialidases.Highlights the potential for developing effective antiviral agents based on structural modifications of pyrrolidine derivatives .
Enzyme Inhibition AnalysisMethanesulfonyloxy derivatives showed significant inhibition rates in enzyme assays.Suggests that this compound could be a candidate for further investigation in metabolic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.